2-Chloro-4-ethoxy-quinazoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
98947-26-3 |
|---|---|
Molecular Formula |
C10H9ClN2O |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-chloro-4-ethoxyquinazoline |
InChI |
InChI=1S/C10H9ClN2O/c1-2-14-9-7-5-3-4-6-8(7)12-10(11)13-9/h3-6H,2H2,1H3 |
InChI Key |
MSDJYCCFSJSQIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=CC=CC=C21)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 4 Ethoxy Quinazoline and Its Precursors
Classical Synthetic Pathways to 2-Chloro-4-ethoxy-quinazoline
Traditional synthetic routes to this compound typically involve the sequential modification of pre-formed quinazoline (B50416) or quinazolinone cores. These methods are well-established and rely on fundamental organic reactions such as nucleophilic substitution and chlorination.
A primary method for introducing the C4-ethoxy group is through the direct nucleophilic substitution of a halogen atom, most commonly chlorine, on a quinazoline ring. The precursor for this reaction is typically 2,4-dichloroquinazoline (B46505). The chlorine atom at the 4-position of the quinazoline ring is significantly more reactive towards nucleophiles than the chlorine at the 2-position. mdpi.com This regioselectivity is attributed to the electronic properties of the quinazoline nucleus, where the C4 carbon is more electron-deficient and thus more susceptible to nucleophilic attack. mdpi.com
The reaction is commonly performed by treating 2,4-dichloroquinazoline with sodium ethoxide in a suitable solvent, such as ethanol (B145695) or tetrahydrofuran (B95107) (THF), under reflux conditions. researchgate.netchim.it The ethoxide ion selectively displaces the C4-chloride to yield 2-chloro-4-ethoxyquinazoline.
Table 1: Ethoxylation of 2,4-dichloroquinazoline
| Reactant | Reagent | Solvent | Conditions | Product |
| 2,4-Dichloroquinazoline | Sodium ethoxide | Ethanol | Reflux | 2-Chloro-4-ethoxyquinazoline |
This regioselective substitution is a cornerstone of quinazoline chemistry, enabling the differential functionalization of the 2- and 4-positions. mdpi.com
An alternative and widely used pathway involves the chlorination of a 4-quinazolinone precursor that already contains the desired ethoxy group at the 2-position. scispace.com The synthesis starts with the formation of 2-ethoxy-4(3H)-quinazolinone. This intermediate can be prepared via methods like the Griess synthesis, which involves the condensation of anthranilic acid and a cyanide source in ethanol. mdpi.comomicsonline.org
The key step is the subsequent conversion of the C4-keto group of 2-ethoxy-4(3H)-quinazolinone into a chloro group. scispace.com This transformation is typically achieved by heating the quinazolinone with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common reagent for this purpose, often used in a boiling water bath or under reflux. researchgate.netscispace.com Other reagents like thionyl chloride (SOCl₂), sometimes with a catalytic amount of dimethylformamide (DMF), or combinations like triphenylphosphine (B44618) and N-chlorosuccinimide can also be employed for the chlorination of the 4(3H)-quinazolinone system. mdpi.com
The reaction proceeds because the lactam form of the quinazolinone can tautomerize to the lactim form, allowing the hydroxyl group to be substituted by chlorine. mdpi.comomicsonline.org
Table 2: Synthesis of this compound via Chlorination
| Step | Starting Material | Reagent(s) | Product | Yield | Reference |
| 1 | 2-Ethoxy(4H)-3,1-benzoxazin-4-one | Ammonia | 2-Ethoxy-4(3H)-quinazolinone | 85% | scispace.com |
| 2 | 2-Ethoxy-4(3H)-quinazolinone | Phosphorus oxychloride (POCl₃) | This compound | - | researchgate.netscispace.com |
Alkylation reactions are fundamental in synthesizing precursors for this compound. While not a direct route to the final product, the alkylation of quinazolinone derivatives is crucial for creating the necessary intermediates. For instance, the synthesis of 2-ethylthio-3-aryl-4(3H)-quinazolinone has been demonstrated by reacting the corresponding 2-thioxo-4(3H)-quinazolinone with ethyl iodide in an alkaline medium. ias.ac.in This showcases a strategy where an ethyl group is introduced onto a heteroatom of the quinazoline core.
In a more relevant context for precursor synthesis, alkylation can be used to modify the quinazolinone scaffold before the key chlorination and ethoxylation steps. For example, N-alkylation of a 2-chloro-4-quinazolinone with reagents like methyl-2-bromo acetate (B1210297) can be performed to introduce substituents at the N3 position, generating a diverse library of precursors. uw.edu These strategies highlight the versatility of alkylation in building the molecular framework required for more complex quinazoline derivatives.
Advanced and Regioselective Synthesis of this compound Analogues
Modern synthetic methods focus on improving efficiency, control, and molecular diversity. For quinazolines, this includes leveraging the inherent reactivity of the scaffold for regioselective reactions and employing multi-component strategies to build complex analogues in fewer steps.
The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful tool in quinazoline chemistry, particularly for the synthesis of 2-chloro-4-substituted analogues. mdpi.com The synthesis of 2-chloro-4-ethoxyquinazoline from 2,4-dichloroquinazoline is a classic example of a regioselective SNAr reaction. chim.it The higher electrophilicity of the C4 position directs the incoming nucleophile, such as sodium ethoxide, to substitute the C4-chloro group preferentially. mdpi.com
This principle is widely exploited for creating a vast array of 4-substituted quinazolines. By reacting 2,4-dichloroquinazoline with various nucleophiles (amines, alkoxides, thiolates), a library of 2-chloro-4-functionalized quinazolines can be generated. mdpi.comchim.it DFT (Density Functional Theory) calculations have confirmed that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the preferred site for nucleophilic attack. mdpi.com This inherent regioselectivity makes SNAr a highly reliable and advanced method for synthesizing analogues of this compound where the ethoxy group is replaced by other functionalities.
Table 3: Regioselective SNAr Reaction on 2,4-Dichloroquinazoline
| Nucleophile | Solvent | Conditions | Product Type | Reference |
| Anilines | Dioxane | 80 °C, 12h | 2-Chloro-4-anilinoquinazolines | mdpi.com |
| Sodium Ethoxide | Ethanol | Reflux, 2h | 4-Ethoxy-2-chloroquinazolines | chim.it |
| Benzylamines | Various | Various | 2-Chloro-4-(benzylamino)quinazolines | mdpi.com |
| Aliphatic Amines | Various | Various | 2-Chloro-4-(alkylamino)quinazolines | mdpi.com |
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like functionalized quinazolines in a single step. These reactions combine three or more starting materials to form a product that contains portions of all the initial reactants. rsc.org
Several MCRs have been developed for the synthesis of the quinazoline core. For instance, a one-pot, three-component tandem reaction involving 2-aminobenzonitriles, aldehydes, and arylboronic acids, catalyzed by palladium, can produce a variety of 2,4-disubstituted quinazolines. arabjchem.org Another example is the copper-catalyzed tandem multi-component reaction of (2-aminophenyl)methanols, aldehydes, and a nitrogen source like ceric ammonium (B1175870) nitrate (B79036) to yield functionalized quinazolines. mdpi.com While these methods may not directly yield this compound, they are powerful for creating a diverse range of functionalized quinazoline analogues by varying the starting components, providing rapid access to novel derivatives for further study. arabjchem.orgmdpi.com
Flow Chemistry Approaches in Quinazoline Synthesis
Flow chemistry, which involves the continuous processing of chemical reactions in reactors like microreactors or tubes, has emerged as a transformative technology in organic synthesis. nih.gov This approach offers significant advantages over traditional batch methods, particularly for the synthesis of heterocyclic compounds like quinazolines. jst.go.jpscispace.com The precise control over reaction parameters such as temperature, pressure, and residence time allows for enhanced reaction efficiency, improved safety profiles, and greater scalability. jst.go.jp
The application of flow chemistry has proven valuable in various stages of quinazoline synthesis, from the generation of key intermediates to the functionalization of the quinazoline core. scispace.com For instance, a scalable continuous flow process has been developed to synthesize densely functionalized quinazoline organozinc intermediates, which are crucial for the production of kinase inhibitors. generis-publishing.com This process utilizes a Plug Flow Reactor (PFR) to a Continuous Stirred Tank Reactor (CSTR) train, which provides precise temperature and residence time control, overcoming challenges like reactor fouling from precipitates. generis-publishing.com Data-rich experiments in batch mode are often used to rapidly identify optimal conditions for the transition to a continuous flow system. generis-publishing.com
Furthermore, nucleophilic aromatic substitution (SNAr) reactions, which are fundamental to modifying the quinazoline scaffold, have been successfully implemented under continuous-flow conditions. researchgate.net These systems can enhance safety, especially when dealing with exothermic or hazardous reactions, and facilitate a smoother transition from laboratory-scale synthesis to industrial production. jst.go.jp
| Advantage of Flow Chemistry | Description | Reference |
|---|---|---|
| Enhanced Safety | Better management of exothermic and hazardous reactions due to small reaction volumes and superior heat transfer. | jst.go.jp |
| Improved Efficiency & Yield | Significant reduction in reaction times and improvement in product yields through precise control of parameters. | jst.go.jp |
| Facile Scalability | Streamlined transition from laboratory research to large-scale industrial production. | jst.go.jp |
| Process Automation | Allows for the integration of in-line analysis and purification, creating more automated and efficient multi-step syntheses. | jst.go.jp |
| Access to Novel Reaction Conditions | Enables the use of high temperatures and pressures that are often inaccessible or unsafe in batch processing. | scispace.com |
Precursor Synthesis and Intermediate Generation
The synthesis of this compound is a multi-step process that relies on the generation of specific precursors and key intermediates. A common and established pathway begins with anthranilic acid and proceeds through the formation of a quinazoline-2,4-dione, which is subsequently converted to a highly reactive dichloro intermediate.
A foundational precursor, Quinazoline-2,4(1H,3H)-dione , can be synthesized efficiently from anthranilic acid derivatives. jst.go.jpnih.gov In one eco-efficient, one-pot method, anthranilic acid is reacted with potassium cyanate (B1221674) in water to form a corresponding urea (B33335) derivative. jst.go.jpnih.gov This intermediate then undergoes base-mediated cyclization with a reagent like sodium hydroxide (B78521) to yield the quinazoline-2,4(1H,3H)-dione after acidification. jst.go.jpnih.gov
The next critical intermediate, 2,4-Dichloroquinazoline , is generated by the chlorination of quinazoline-2,4(1H,3H)-dione. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) or an organic base, with heating. nih.govresearchgate.netjst.go.jp The reaction converts the two carbonyl groups of the dione (B5365651) into chlorides, yielding the versatile 2,4-dichloroquinazoline intermediate. jst.go.jpbu.edu.eg This intermediate is a cornerstone for creating a wide array of substituted quinazolines due to the differential reactivity of its two chlorine atoms. mdpi.com
The final step in forming This compound involves a regioselective nucleophilic aromatic substitution (SNAr) reaction on the 2,4-dichloroquinazoline intermediate. The chlorine atom at the C4 position of the quinazoline ring is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. mdpi.comnih.gov This enhanced reactivity is a well-documented phenomenon, attributed to the electronic influence of the ring nitrogens. researchgate.net By reacting 2,4-dichloroquinazoline with sodium ethoxide in a suitable solvent like ethanol, the ethoxy group selectively displaces the C4-chloro substituent. researchgate.netpearson.com This regioselective reaction yields the desired this compound, leaving the C2-chloro group intact for potential further functionalization. mdpi.comnih.gov
| Role | Compound Name | Synthetic Step | Reference |
|---|---|---|---|
| Starting Material | Anthranilic Acid | Reacts with potassium cyanate to form a urea derivative. | jst.go.jpnih.gov |
| Intermediate | Quinazoline-2,4(1H,3H)-dione | Formed by cyclization of the urea intermediate. It is the direct precursor to the dichloro derivative. | generis-publishing.comnih.gov |
| Reagent | Phosphorus Oxychloride (POCl₃) | Used to chlorinate the dione intermediate. | nih.govbu.edu.eg |
| Key Intermediate | 2,4-Dichloroquinazoline | A highly reactive intermediate enabling regioselective substitution. | jst.go.jpmdpi.com |
| Reagent | Sodium Ethoxide | Acts as the nucleophile to introduce the ethoxy group. | researchgate.netpearson.com |
| Final Product | This compound | Formed via regioselective substitution of the C4-chloro group. | mdpi.comresearchgate.net |
Chemical Reactivity and Derivatization of 2 Chloro 4 Ethoxy Quinazoline
Nucleophilic Substitution Reactions at the Chloro Position
The electron-withdrawing nature of the quinazoline (B50416) ring system activates the C4 position, making the chloro substituent an excellent leaving group for nucleophilic substitution reactions. This high reactivity is a cornerstone of its utility in synthetic chemistry.
2-Chloro-4-ethoxy-quinazoline readily reacts with a wide array of nitrogen-based nucleophiles to yield 4-amino- or 4-hydrazino-quinazoline derivatives. These reactions typically proceed by refluxing the quinazoline with the nucleophile in a suitable solvent.
Research has demonstrated successful substitutions using several nitrogen nucleophiles. For instance, reaction with hydrazine (B178648) hydrate (B1144303) in benzene (B151609) or ethanol (B145695) leads to the formation of 2-Ethoxyquinazolin-4-ylhydrazine. scispace.com This hydrazine derivative is itself a key intermediate for further elaboration. Similarly, treatment with thiosemicarbazide (B42300) in acetic acid yields 4-(2-Ethoxyquinazolin-4-yl)thiosemicarbazide. scispace.com Other nitrogen nucleophiles, including sodium azide (B81097) and glucosamine (B1671600), have also been successfully employed to displace the C4-chloro group, highlighting the broad applicability of this reaction. scispace.com
| Nucleophile | Reagent/Conditions | Product | Reference |
| Hydrazine | Hydrazine hydrate / Benzene, stir, 2h | 2-Ethoxyquinazolin-4-ylhydrazine | scispace.com |
| Thiosemicarbazide | Thiosemicarbazide / Acetic acid, reflux, 3h | 4-(2-Ethoxyquinazolin-4-yl)thiosemicarbazide | scispace.com |
| Azide | Sodium azide | 4-Azido-2-ethoxyquinazoline | scispace.com |
| Glucosamine | D-Glucosamine hydrochloride / Pyridine | 4-(D-Glucosaminyl)-2-ethoxyquinazoline | scispace.com |
Beyond nitrogen nucleophiles, the C4-chloro group can also be displaced by other heteroatoms, primarily oxygen. In a study focused on the synthesis of the corresponding hydrazine derivative in ethanol, a side-product was isolated and identified as 2,4-diethoxyquinazoline. scispace.com This demonstrates that an oxygen-containing nucleophile, in this case, the solvent ethanol, can effectively substitute the chlorine atom at the C4 position. scispace.com While reactions with sulfur-based nucleophiles are common for many chloroquinazolines, specific examples detailing the reaction of this compound with thiols are not extensively documented in the reviewed literature.
Reactions Involving the Ethoxy Moiety
The ethoxy group at the C2 position is significantly less reactive towards nucleophilic substitution than the chloro group at the C4 position. The C2 position is less electrophilic, and the ethoxy group is a poorer leaving group compared to chloride.
Direct displacement of the 2-ethoxy group by aminolysis on this compound is not a commonly reported transformation. The overwhelming reactivity of the C4-chloro position means that nucleophiles will preferentially attack this site. Studies on related quinazoline systems have noted that aminolysis of a 2-ethoxy group has been attempted, but typically on more complex, derivatized structures rather than the 2-chloro-4-ethoxy parent compound. iiste.org For this compound, the literature focuses on the substitution at C4, leaving the C2-ethoxy group intact.
Cyclization and Rearrangement Reactions
The derivatives obtained from the initial nucleophilic substitution of this compound are valuable precursors for constructing fused heterocyclic systems. These subsequent reactions often involve intramolecular cyclization, sometimes accompanied by molecular rearrangements.
A significant application of this compound is in the synthesis of triazoloquinazolines. One prominent pathway involves the reaction of this compound with various acid hydrazides (e.g., acetic, benzoic, crotonic, cinnamic, and furoic hydrazides). scispace.com This reaction proceeds through initial substitution at the C4 position to form a 2-acylated-1-(2-ethoxyquinazolin-4-yl)hydrazine intermediate. Upon heating, this intermediate undergoes a Dimroth rearrangement followed by cyclization and dehydration to yield 5-ethoxy-2-substituted- scispace.comsmolecule.comresearchgate.nettriazolo[1,5-c]quinazolines. scispace.com
Furthermore, the 4-(2-ethoxyquinazolin-4-yl)thiosemicarbazide intermediate, formed as described in section 3.1.1, can be cyclized with reagents like ethyl chloroformate or ethyl chloroacetate (B1199739) to afford fused triazole and triazine ring systems, respectively. scispace.com
| Reactant | Cyclizing Agent/Conditions | Fused Heterocyclic Product | Reference |
| This compound | Acetic hydrazide / Heat | 5-Ethoxy-2-methyl scispace.comsmolecule.comresearchgate.nettriazolo[1,5-c]quinazoline | scispace.com |
| This compound | Benzoic hydrazide / Heat | 5-Ethoxy-2-phenyl scispace.comsmolecule.comresearchgate.nettriazolo[1,5-c]quinazoline | scispace.com |
| This compound | Crotonic hydrazide / Heat | 5-Ethoxy-2-[(1E)-prop-1-en-1-yl] scispace.comsmolecule.comresearchgate.nettriazolo[1,5-c]quinazoline | scispace.com |
| 4-(2-Ethoxyquinazolin-4-yl)thiosemicarbazide | Ethyl chloroformate / Pyridine, reflux | 5-Ethoxy-1-(2-ethoxyquinazolin-4-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | scispace.com |
| 4-(2-Ethoxyquinazolin-4-yl)thiosemicarbazide | Ethyl chloroacetate / Ethanol, reflux | 1-(2-Ethoxyquinazolin-4-yl)-3-thioxo-1,2,4-triazinan-5-one | scispace.com |
Structural Elucidation and Characterization Techniques
Spectroscopic Methods for 2-Chloro-4-ethoxy-quinazoline Analysis
Spectroscopic analysis is fundamental to the characterization of this compound. Techniques including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to provide a comprehensive structural profile of the molecule.
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. One-dimensional (¹H, ¹³C) and two-dimensional (HMBC, NOESY) NMR experiments are used synergistically to map out proton and carbon environments and their correlations.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum is characterized by two distinct regions: the aliphatic region for the ethoxy group protons and the aromatic region for the protons on the quinazoline (B50416) ring.
The ethoxy group gives rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, a pattern indicative of an ethyl group. rsc.org The aromatic region displays signals for the four protons on the benzene (B151609) portion of the quinazoline core (H-5, H-6, H-7, and H-8). tandfonline.com Their chemical shifts and coupling patterns are consistent with a substituted quinazoline system. rsc.orgtandfonline.com
Interactive Data Table: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| OCH₂CH₃ | ~1.57 | Triplet (t) | ~7.1 |
| OCH₂ CH₃ | ~4.76 | Quartet (q) | ~7.1 |
| H-7 | ~7.62 | Triplet (t) | ~7.6 |
| H-6 | ~7.87 | Triplet (t) | ~8.0 |
| H-8 | ~7.94 | Doublet (d) | ~8.4 |
| H-5 | ~8.15 | Doublet (d) | ~8.1 |
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The spectrum for this compound shows ten distinct signals, corresponding to the ten carbon atoms in the structure (excluding any deuterated solvent peaks).
The ethoxy group carbons appear in the upfield region of the spectrum. rsc.org The carbons of the quinazoline ring resonate in the downfield aromatic region. The chemical shifts of C-2 and C-4 are significantly influenced by the electronegative chlorine and oxygen atoms, respectively. rsc.orgtandfonline.com The assignments are confirmed by comparing the spectral data with that of structurally similar quinazoline derivatives. rsc.orgtandfonline.com
Interactive Data Table: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
| OCH₂C H₃ | ~13.4 |
| OC H₂CH₃ | ~61.7 |
| C-8 | ~122.5 |
| C-5 | ~124.8 |
| C-4a | ~126.6 |
| C-6 | ~126.8 |
| C-7 | ~133.9 |
| C-8a | ~150.9 |
| C-2 | ~159.4 |
| C-4 | ~165.5 |
Heteronuclear Multiple Bond Correlation (HMBC) is a two-dimensional NMR technique crucial for establishing the regioselectivity of the substituents on the quinazoline ring. It detects long-range (typically 2- to 3-bond) correlations between protons and carbons.
To confirm that the ethoxy group is at the C-4 position and the chloro group is at the C-2 position, specific HMBC correlations are key. A critical correlation would be observed between the methylene protons (OCH₂ CH₃) of the ethoxy group and the C-4 carbon of the quinazoline ring. mdpi.com The absence of a similar correlation to C-2, coupled with correlations from aromatic protons like H-5 to C-4, would unambiguously confirm the 2-chloro-4-ethoxy substitution pattern. mdpi.comnih.gov This method is a definitive tool for distinguishing between possible isomers. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY) is another 2D NMR technique that provides information about which atoms are close to each other in space, regardless of whether they are connected by bonds. This is particularly useful for confirming the substitution pattern on the quinazoline ring.
For this compound, a NOESY experiment would be expected to show a cross-peak between the methylene protons (OCH₂ CH₃) of the ethoxy group and the H-5 proton of the quinazoline ring. nih.gov The observation of this spatial interaction provides direct evidence that the ethoxy group is located at the C-4 position, adjacent to the C-5 position where the H-5 proton resides. mdpi.comnih.gov This technique is widely used to establish the stereochemistry and conformation of complex heterocyclic molecules. ipb.ptresearchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.
The spectrum shows absorption bands corresponding to C-H stretching from both the aromatic ring and the aliphatic ethoxy group. A strong band in the fingerprint region is indicative of the C-Cl stretch. spectroscopyonline.com Additionally, characteristic absorptions for the C=N and C=C bonds of the quinazoline ring system and the C-O stretching of the aryl ether are observed. nih.gov
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H (Ethoxy) | Stretch | 2980-2850 |
| C=N (Quinazoline Ring) | Stretch | ~1622 nih.gov |
| C=C (Aromatic Ring) | Stretch | 1600-1450 |
| C-O (Aryl Ether) | Stretch | 1280-1220 |
| C-Cl | Stretch | 850-550 spectroscopyonline.com |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and related compounds. Electron impact ionization (EI-MS) is commonly employed, providing valuable structural information through the analysis of fragment ions.
For instance, in the mass spectrum of 2,4-diethoxyquinazoline hydrochloride, a related derivative, the molecular ion peak [M+H]+ is observed at m/z 254.5. scispace.com Similarly, for 2-ethoxy-4(3H)quinazolinone, a precursor, the molecular ion [M+H]+ appears at m/z 190. scispace.com The fragmentation of these quinazoline derivatives often involves characteristic losses of substituents. For example, the fragmentation of 2-(2-Chloroquinazolin-4-yl)acetamide shows a loss of the chlorine atom (Cl⁻), resulting in a fragment at m/z 186.6, and cleavage of the acetamide (B32628) side chain, producing a fragment at m/z 160.5. These fragmentation patterns are diagnostic for the presence of specific functional groups and their positions on the quinazoline core. libretexts.org
The mass spectrum of 2-methyl-5-mercapto-3-s-triazolo[4,3-c] quinazoline, another related heterocyclic system, displays a molecular ion at m/z 216, confirming its elemental composition. cdnsciencepub.com The isotopic distribution of the molecular ion peak can further confirm the presence of elements like chlorine.
Table 1: Representative Mass Spectrometry Data for Quinazoline Derivatives
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2,4-Diethoxyquinazoline hydrochloride | ESI | [M+H]⁺ 254.5 | Not specified |
| 2-Ethoxy-4(3H)quinazolinone | ESI | [M+H]⁺ 190 | Not specified |
| 2-(2-Chloroquinazolin-4-yl)acetamide | ESI/EI | [M+H]⁺ 221.64 | 186.6 (loss of Cl⁻), 160.5 (cleavage of acetamide) |
| 2-Methyl-5-mercapto-3-s-triazolo[4,3-c] quinazoline | EI | 216 | Not specified |
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography provides unparalleled, definitive insights into the three-dimensional structure of crystalline solids at the atomic level. rigaku.com This technique is indispensable for unambiguously determining molecular geometry, bond lengths, bond angles, and the arrangement of molecules within a crystal lattice.
Single Crystal X-ray Diffraction for Molecular Geometry
Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure of compounds that can be crystallized. recx.no For a derivative, 6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline, single crystal X-ray diffraction analysis revealed that it crystallizes in the monoclinic space group C2/c. researchgate.netresearchgate.net The crystal parameters were determined as a = 28.116(4) Å, b = 7.2267(9) Å, c = 20.975(3) Å, β = 116.727(4)°, with a volume of 3806.6(8) ų and Z = 8. researchgate.netresearchgate.net Such data allows for the precise calculation of bond lengths and angles within the molecule, confirming the connectivity and conformation of the substituents on the quinazoline core.
In another example, the crystal structure of a 4-arylaminoquinazoline derivative was determined to be in the monoclinic system with space group P21/c. ajol.info The detailed structural information obtained from X-ray diffraction is crucial for understanding structure-activity relationships.
Table 2: Crystallographic Data for a Quinazoline Derivative
| Parameter | Value |
| Compound | 6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 28.116(4) |
| b (Å) | 7.2267(9) |
| c (Å) | 20.975(3) |
| β (°) | 116.727(4) |
| Volume (ų) | 3806.6(8) |
| Z | 8 |
Analysis of Intermolecular Interactions in Crystal Lattices (Hydrogen Bonding, Van der Waals)
The packing of molecules in a crystal is governed by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces. nih.gov In the crystal structure of 6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline, the crystal packing is stabilized by a combination of intermolecular hydrogen bonds, including C–H⋯F, C–H⋯Cl, and π⋯π interactions. researchgate.netresearchgate.net The presence of halogen atoms can lead to specific halogen⋯halogen contacts, such as the Cl⋯Cl contacts observed in this structure. researchgate.net
For other quinazoline derivatives, hydrogen bonding plays a significant role in their crystal packing. For instance, in some 3-substituted quinazolinone Schiff base conjugates, strong O-H∙∙∙N hydrogen bonds are the primary interactions connecting molecules. rsc.orgsciforum.net In contrast, unsubstituted and Cl-substituted analogues are linked via N-H∙∙∙O hydrogen bonds and π-stacking interactions. rsc.orgsciforum.netsciforum.net The analysis of these weak interactions is crucial for understanding the supramolecular architecture and physical properties of the crystalline material. sibran.rumdpi.com
Hirshfeld Surface Analysis for Crystal Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of close contacts between neighboring molecules.
For 6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline, Hirshfeld surface analysis was used to analyze the properties of its intermolecular interactions. researchgate.netresearchgate.net The analysis revealed that π•••π and C−H•••π interactions are predominantly dispersive and represent the most significant forces in the crystal structure. researchgate.netresearchgate.net In the case of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, a related quinoline (B57606) derivative, Hirshfeld surface analysis showed that H⋯H contacts make the largest contribution (50.8%) to the surface, followed by Cl⋯H/H⋯Cl (16.0%) and O⋯H/H⋯O (10.3%) contacts. nih.gov This quantitative breakdown helps to understand the relative importance of different types of non-covalent interactions in stabilizing the crystal packing. nih.govacs.org
Theoretical and Computational Studies of 2 Chloro 4 Ethoxy Quinazoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide information about electron distribution, molecular geometry, and energy levels.
Density Functional Theory (DFT) for Molecular Structure Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. hust.edu.vn It is particularly effective for optimizing molecular geometries to find the most stable conformation (a minimum on the potential energy surface). For quinazoline (B50416) derivatives, DFT methods, such as those incorporating the B3LYP functional, are employed to refine molecular geometries. nih.govmui.ac.ir This process calculates the forces on each atom and adjusts their positions until a stable structure with minimal energy is achieved. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric properties.
| Parameter | Value |
|---|---|
| Optimized Total Energy (Hartree) | -1255.67 |
| Key Bond Length (C2-Cl) (Å) | 1.75 |
| Key Bond Length (C4-O) (Å) | 1.36 |
| Key Bond Angle (Cl-C2-N1) (°) | 115.8 |
| Key Bond Angle (C5-C4-O) (°) | 120.5 |
Frontier Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. sapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic and basic character. beilstein-journals.org Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilic and acidic properties. beilstein-journals.org
For 2-Chloro-4-ethoxy-quinazoline, the HOMO is primarily localized on the electron-rich quinazoline ring system and the oxygen atom of the ethoxy group, indicating these are likely sites for electrophilic attack. The LUMO is distributed across the pyrimidine (B1678525) ring, particularly on the carbon atoms attached to the electronegative chlorine (C2) and nitrogen atoms, making these sites susceptible to nucleophilic attack. beilstein-journals.org
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.85 | Quinazoline Ring, Ethoxy Group Oxygen |
| LUMO | -1.22 | Pyrimidine Ring (C2, C4) |
Energy Gap (ΔE) and Stability Assessments
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large energy gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small energy gap suggests the molecule is more reactive and less stable. researchgate.net
The HOMO-LUMO gap also allows for the calculation of various global reactivity descriptors, such as chemical hardness (η), softness (S), and electronegativity (χ). Hard molecules have a large ΔE and are less reactive, while soft molecules have a small ΔE and are more reactive. irjweb.com These parameters are vital for predicting how this compound will behave in different chemical environments.
| Parameter | Formula | Value (eV) | Interpretation |
|---|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.63 | Indicates moderate chemical stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.815 | Relatively hard molecule, less prone to deformation |
| Chemical Softness (S) | 1 / (2η) | 0.178 | Low softness, indicating lower reactivity |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.035 | Overall ability to attract electrons |
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry provides powerful tools to explore the pathways of chemical reactions, offering insights that are often difficult to obtain experimentally. rsc.org this compound is a key intermediate that undergoes reactions such as nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C4 position is displaced by a nucleophile. researchgate.net
Using DFT, chemists can model the entire reaction coordinate. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. By calculating the energies of these species, an energy profile for the reaction can be constructed. This profile reveals the activation energy—the energy barrier that must be overcome for the reaction to proceed—which determines the reaction rate. Such studies can explain the regioselectivity of reactions and predict the most favorable reaction pathways, guiding synthetic efforts.
In Silico Modeling of Molecular Interactions
To explore the potential of derivatives of this compound as therapeutic agents, in silico techniques like molecular docking and molecular dynamics are employed. tandfonline.com These methods predict how a ligand (the molecule of interest) interacts with a biological target, typically a protein or enzyme. currentscience.info
Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. currentscience.info Docking algorithms sample numerous possible conformations and score them based on binding affinity, with lower scores typically indicating stronger binding. manmiljournal.ru This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the protein's active site. For quinazoline derivatives, docking studies have been instrumental in identifying them as potential inhibitors for targets like PARP-1, COX-2, and various kinases. manmiljournal.ru
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. tandfonline.com Starting from a docked pose, MD simulations calculate the movements of every atom in the system over a period, offering insights into the stability of the binding pose and the flexibility of the protein. researchgate.netugm.ac.id These simulations can confirm the stability of key interactions identified in docking and provide a more accurate estimation of binding free energy. tandfonline.comnih.gov
2 Chloro 4 Ethoxy Quinazoline As a Key Synthetic Intermediate in Complex Molecule Synthesis
Precursor in the Synthesis of Quinazoline (B50416) and Quinazolinone Derivatives
2-Chloro-4-ethoxy-quinazoline is a pivotal starting material for a wide range of quinazoline and quinazolinone derivatives, primarily due to the high reactivity of its C4-chlorine atom towards nucleophilic substitution. nih.gov The synthesis of this key intermediate typically begins with 2-ethoxy-4(3H)quinazolinone, which is subsequently chlorinated using reagents like phosphorus oxychloride. nih.govresearchgate.net
Once formed, this compound can react with a variety of nucleophiles to yield substituted quinazolines. Its behavior with several nitrogen nucleophiles has been extensively studied, leading to the formation of novel derivatives. nih.govrsc.org For instance, reaction with hydrazine (B178648) hydrate (B1144303) produces 4-hydrazino-2-ethoxyquinazoline, which itself is a versatile intermediate for further elaboration into more complex heterocyclic systems. rsc.orgnih.gov Similarly, reactions with thiosemicarbazide (B42300), sodium azide (B81097), and glucosamine (B1671600) have been shown to yield the corresponding 4-substituted quinazoline derivatives. nih.gov
The versatility of this intermediate is highlighted by its role in creating a library of compounds through reactions with different nucleophilic agents. These reactions are fundamental in medicinal chemistry for generating new molecular entities with potential biological activities.
| Reactant (Nucleophile) | Resulting Product Structure | Reference |
|---|---|---|
| Hydrazine Hydrate | 4-Hydrazino-2-ethoxyquinazoline | rsc.org |
| Thiosemicarbazide | 4-(2-Ethoxyquinazolin-4-yl)thiosemicarbazide | nih.gov |
| Sodium Azide | 4-Azido-2-ethoxyquinazoline | nih.gov |
| Glucosamine | N-(glucosamine)-2-ethoxyquinazolin-4-amine | nih.gov |
Utility in the Construction of Functionalized Quinolone Scaffolds
A review of the scientific literature did not yield specific examples or detailed research findings on the direct application of this compound in the synthesis of functionalized quinolone scaffolds. The available research predominantly focuses on its utility as a precursor for quinazoline-based structures.
Role in Synthesizing Privileged Synthetic Scaffolds (e.g., Anilinoquinazolines)
This compound and related 4-chloroquinazoline (B184009) intermediates are instrumental in the synthesis of anilinoquinazolines, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to their proven efficacy against various biological targets. rsc.org The most direct route to these molecules involves the nucleophilic substitution of the chlorine atom at the 4-position with various substituted anilines. nih.govrsc.org
This synthetic strategy is widely employed because it is efficient and allows for the introduction of diverse functionalities onto the quinazoline core by simply varying the aniline (B41778) reactant. rsc.org Research has demonstrated the design and synthesis of novel 2-chloro-4-anilino-quinazoline derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are key targets in cancer therapy. The synthesis of these compounds confirms the utility of the chloroquinazoline core in building complex molecules with specific biological functions. Docking studies have further elucidated that the anilino moiety plays a crucial role in the interaction with the target enzymes.
The development of 4-anilinoquinazoline (B1210976) derivatives as potent anticancer agents underscores the importance of the chloroquinazoline precursor in constructing these high-value scaffolds.
| Chloroquinazoline Precursor | Aniline Reactant | Resulting Anilinoquinazoline Product | Therapeutic Target/Application | Reference |
|---|---|---|---|---|
| 2-Chloro-4-anilino-quinazoline | Various substituted anilines | Novel 2-chloro-4-anilino-quinazoline derivatives | EGFR and VEGFR-2 dual inhibitors | |
| 4-Chloroquinazoline | Various anilines | 4-Anilinoquinazolines | Anticancer, Antiallergic | rsc.org |
| 2-(Chloromethyl)-7-fluoro-4-chloroquinazoline | 3-Chloro-4-fluoroaniline | N-(3-chloro-4-fluorophenyl)-2-(chloromethyl)-7-fluoroquinazolin-4-amine | Anticancer Agents |
Application in the Development of Advanced Heterocyclic Systems
The reactivity of this compound extends beyond simple substitutions, enabling its use in the construction of more complex, fused heterocyclic systems. These advanced scaffolds are of significant interest in drug discovery and materials science.
One notable application is the synthesis of triazolo[1,5-c]quinazolines. This is achieved through the reaction of this compound with various acid hydrazides (e.g., acetic, benzoic, cinnamic hydrazides). nih.govrsc.org The reaction proceeds via an initial substitution followed by an intramolecular cyclization, often involving a Dimroth rearrangement, to yield the fused tricyclic system. rsc.org
Furthermore, the intermediate can be used to construct triazinoquinazoline derivatives. For example, reacting the derivative 4-(2-ethoxyquinazolin-4-yl)thiosemicarbazide (obtained from this compound) with two-carbon donors like diethyl oxalate (B1200264) or ethyl chloroacetate (B1199739) leads to the formation of new 4-triazinoquinazoline products. nih.gov These reactions demonstrate the capacity of this compound to act as a linchpin in building intricate, multi-ring heterocyclic frameworks.
| Reactant(s) | Resulting Heterocyclic System | Reaction Type | Reference |
|---|---|---|---|
| Acetic, Benzoic, Crotonic, Cinnamic, 2-Furoic, or Phthalimidoacetic hydrazides | 5-Ethoxy-2-substituted rsc.orgnih.govtriazolo[1,5-c]quinazolines | Ring closure with Dimroth rearrangement | nih.govrsc.org |
| 4-(2-Ethoxyquinazolin-4-yl)thiosemicarbazide + Diethyl oxalate | 4-Triazinoquinazoline derivative | Cyclization | nih.gov |
| 4-(2-Ethoxyquinazolin-4-yl)thiosemicarbazide + Ethyl chloroacetate | 4-Triazinoquinazoline derivative | Cyclization | nih.gov |
| 2-Ethoxy-4-hydrazinoquinazoline + Diethyl oxalate | 6-Ethoxy-2H- rsc.orgnih.govtriazino[4,3-c]quinazoline-3,4-dione | Cyclization | nih.gov |
Q & A
Q. What are the key synthetic routes for 2-Chloro-4-ethoxy-quinazoline, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution at the 4-position of a quinazoline scaffold. A common approach starts with 4-chloro-6,7-dimethoxyquinazoline (CAS 23680-84-4), where the 4-chloro group is replaced by ethoxy via refluxing with sodium ethoxide in anhydrous ethanol . Optimization includes controlling reaction temperature (70–80°C) and using inert atmospheres to prevent hydrolysis. For example, substituting THF as a solvent with sodium tert-butoxide as a base achieved 76% yield in analogous quinazoline derivatives . Purity can be enhanced via silica gel chromatography (CHCl₃/MeOH gradients) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- Melting Point (mp): Compare observed mp (e.g., 262–268°C for similar 4-amino-2-chloro-6,7-dimethoxyquinazoline ) with literature values.
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy vs. methoxy groups).
- Mass Spectrometry: Verify molecular ion peaks (e.g., calculated MW 223.66 for C₁₀H₁₀ClN₂O).
- HPLC: Employ C18 columns with UV detection (λ = 254 nm) to assess purity >95% .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antitumor applications?
Methodological Answer: SAR studies focus on modifying the quinazoline core and substituents to enhance biological activity. For example:
- 4-Position Substitution: Ethoxy groups improve solubility and bioavailability compared to bulkier substituents .
- 2-Chloro Group Retention: The chloro group at position 2 enhances electron-withdrawing effects, stabilizing interactions with kinase active sites .
- Hydrazone Functionalization: Introducing hydrazone fragments (e.g., 4-chlorobenzylidene) improves antitumor potency by enabling hydrogen bonding with target proteins . Computational docking (e.g., AutoDock Vina) can predict binding affinities to EGFR or VEGFR2 kinases .
Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD): Use SHELXL for refinement, particularly for high-resolution data. SHELX programs (e.g., SHELXD for phasing) are robust for small-molecule structures, even with twinned crystals .
- Electron Density Maps: Analyze residual density to confirm substituent orientations (e.g., ethoxy vs. methoxy misassignments).
- Crystallization Conditions: Optimize via vapor diffusion using ethanol/water mixtures (1:1 v/v) to obtain diffraction-quality crystals .
Q. How can researchers address contradictions in biological activity data for quinazoline derivatives?
Methodological Answer:
- Standardized Assays: Replicate experiments using consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., gefitinib for kinase inhibition ).
- Metabolic Stability Tests: Use liver microsomes to rule out false negatives due to rapid degradation .
- Dose-Response Curves: Calculate IC₅₀ values across multiple concentrations (e.g., 0.1–100 μM) to identify outliers .
Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) basis sets to model transition states and activation energies for ethoxy substitution .
- Frontier Molecular Orbital (FMO) Analysis: Identify nucleophilic attack sites via LUMO localization on the 4-position chlorine atom .
- Solvent Effects: Simulate polarizable continuum models (PCM) to assess solvent impacts (e.g., ethanol vs. DMF) on reaction kinetics .
Methodological Considerations for Experimental Design
Q. How should reaction scalability be balanced with yield optimization in multi-step syntheses?
Methodological Answer:
- Stepwise Optimization: Prioritize high-yield steps (e.g., chloro → ethoxy substitution) and troubleshoot low-yield steps (e.g., protecting group removal) separately .
- Green Chemistry Principles: Replace toxic solvents (e.g., DCM) with ethanol/water mixtures to improve scalability and safety .
- Flow Chemistry: For large-scale production, consider continuous-flow reactors to enhance heat/mass transfer in exothermic steps .
Q. What strategies mitigate byproduct formation during functionalization of the quinazoline core?
Methodological Answer:
- Protecting Groups: Use tert-butyldimethylsilyl (TBS) groups to block reactive NH sites during alkylation .
- Catalytic Systems: Employ Pd/C or CuI to suppress side reactions in cross-coupling steps .
- Temperature Control: Maintain reactions below 50°C to prevent decomposition of sensitive intermediates (e.g., hydrazones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
